Cycloguanil D6

CAS No.:

Cat. No.: VC20736452

Molecular Formula: C11H14ClN5

Molecular Weight: 257.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClN5 |

|---|---|

| Molecular Weight | 257.75 g/mol |

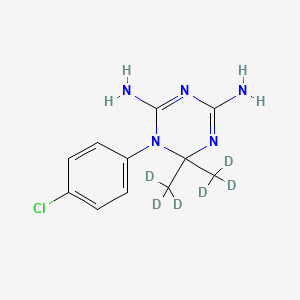

| IUPAC Name | 1-(4-chlorophenyl)-6,6-bis(trideuteriomethyl)-1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16)/i1D3,2D3 |

| Standard InChI Key | QMNFFXRFOJIOKZ-WFGJKAKNSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C([2H])([2H])[2H] |

| SMILES | CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C |

| Canonical SMILES | CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C |

Introduction

Chemical Identity and Structure

Cycloguanil D6, also known as Chlorguanide triazine-d6, is characterized by the substitution of six hydrogen atoms with deuterium atoms in the methyl groups of the cycloguanil molecule. This strategic deuteration maintains the pharmacological properties of the parent compound while providing mass spectrometric advantages for analytical applications.

Chemical Properties

The compound exists in various salt forms, most commonly as hydrochloride or nitrate. The key chemical properties are summarized in the following table:

| Property | Cycloguanil D6 (Base) | Cycloguanil D6 Hydrochloride | Cycloguanil D6 Nitrate |

|---|---|---|---|

| CAS Number | Not specified | 2712364-69-5 | 2070015-19-7 |

| Molecular Formula | C₁₁H₈D₆ClN₅ | C₁₁H₈ClD₆N₅.HCl | C₁₁H₉D₆ClN₆O₃ |

| Molecular Weight | 257.75 | 294.2 | 320.77 |

| Canonical SMILES | ClC1=CC=C(N2C(N)=NC(N)=NC2(C([2H])([2H])[2H])C([2H])([2H])[2H])C=C1 | - | - |

The compound features a chlorophenyl group attached to a dihydrotriazine ring, with two deuterated methyl groups (CD₃) at position 6 of the dihydrotriazine structure .

Synthetic Background and Structural Significance

Deuteration Rationale

The deuterium labeling of cycloguanil serves a critical purpose in analytical chemistry. By incorporating six deuterium atoms, Cycloguanil D6 creates a significant mass shift relative to its non-deuterated counterpart, enabling clear differentiation in mass spectrometric analyses. This property is essential for its function as an internal standard in quantitative assays .

Relationship to Cycloguanil

Cycloguanil, the non-deuterated parent compound, is the active metabolite of the antimalarial prodrug proguanil. The conversion of proguanil to cycloguanil occurs through metabolism by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A isoforms in human liver microsomes . This metabolic relationship places Cycloguanil D6 in an important pharmacological context, supporting research related to antimalarial drug metabolism and efficacy.

Analytical Applications

Role as an Internal Standard

The primary application of Cycloguanil D6 is as an internal standard for the quantification of cycloguanil in biological samples . Internal standards with deuterium labeling provide critical advantages in quantitative analysis:

-

Similar physicochemical properties to the analyte, ensuring comparable extraction efficiency

-

Distinct mass-to-charge ratio, enabling differentiation from the analyte

-

Compensation for matrix effects and variations in instrument response

-

Enhanced accuracy and precision in quantitative measurements

Instrumentation Compatibility

Cycloguanil D6 is specifically designed for use with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analytical platforms . These sophisticated analytical techniques require well-characterized internal standards to achieve accurate quantification, particularly in complex biological matrices such as blood, plasma, or tissue samples.

Pharmacological Context

Mechanism of Action

While Cycloguanil D6 itself is utilized primarily as an analytical tool, understanding the mechanism of its non-deuterated counterpart provides important context. Cycloguanil functions as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism . Specific inhibition constants (Ki values) have been determined for cycloguanil against Plasmodium falciparum and Plasmodium berghei DHFR enzymes at 1.5 and 0.79 nM, respectively .

Antimalarial Activity

The parent compound cycloguanil demonstrates significant antimalarial efficacy. Studies have shown activity against multiple Plasmodium falciparum field isolates with IC₅₀ values ranging from 0.12 to 1,400 μg/ml . In mouse models of Plasmodium berghei infection, cycloguanil reduces parasitemia with an ED₅₀ of 2 mg/kg, while in rhesus monkey models of Plasmodium cynomolgi infection, parasitemia reduction occurs at a dose of 0.3 mg/kg .

Research Applications in Trypanosomiasis

Dual-Target Inhibition Studies

Recent research has expanded beyond malaria to investigate cycloguanil and its analogues as potential therapeutic agents against trypanosomiasis. A notable study explored the dual inhibition of two key enzymes in Trypanosoma brucei: dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) .

Structure-Activity Relationships

Research findings reveal that structural modifications to the cycloguanil scaffold can significantly impact inhibitory potency against T. brucei enzymes. For instance, replacing the gem-dimethyl groups on C(6) with a spiro-cyclohexyl moiety improved inhibitory activity 30-fold compared to cycloguanil, yielding an IC₅₀ value of 1.22 μM . Additionally, replacing the 4-Cl on the phenyl ring with a 4-methoxy group enhanced selectivity for T. brucei DHFR over human DHFR by a factor of 12.4 .

These structure-activity relationships provide valuable insights for the development of new antiparasitic agents and highlight the importance of the cycloguanil scaffold in medicinal chemistry research.

| Desired Concentration | Volume Needed for | ||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 3.399 mL | 16.9952 mL | 33.9905 mL |

| 5 mM | 0.6798 mL | 3.399 mL | 6.7981 mL |

| 10 mM | 0.3399 mL | 1.6995 mL | 3.399 mL |

When preparing stock solutions, researchers should select appropriate solvents based on the compound's solubility characteristics and the requirements of their specific experimental protocols .

Future Research Directions

Expanding Analytical Applications

As analytical technologies continue to advance, Cycloguanil D6 may find expanded applications in metabolomics studies, pharmacokinetic investigations, and therapeutic drug monitoring. The compound's well-characterized deuteration pattern makes it an ideal candidate for quantitative mass spectrometry applications beyond its current use in antimalarial research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume